![molecular formula C18H22N2O5S B7707208 N-(3-methoxypropyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7707208.png)
N-(3-methoxypropyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a methoxypropyl group, a phenylsulfamoyl group, and a phenoxyacetamide moiety. Its unique chemical properties make it a valuable subject of study in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxypropylamine with 4-(phenylsulfamoyl)phenol to form an intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methoxypropyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives or substituted amines.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-methoxypropyl)-N-[4-(methylsulfonyl)phenyl]amine
- N-(3-methoxypropyl)-4-(phenylmethoxy)benzamide
Uniqueness
N-(3-methoxypropyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-13-5-12-19-18(21)14-25-16-8-10-17(11-9-16)26(22,23)20-15-6-3-2-4-7-15/h2-4,6-11,20H,5,12-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHYGNUMNBYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[[3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B7707125.png)
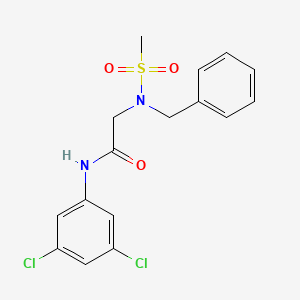
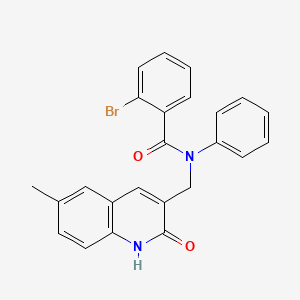
![1-(4-fluorobenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707148.png)
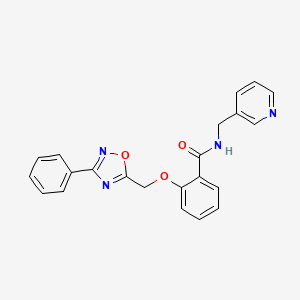
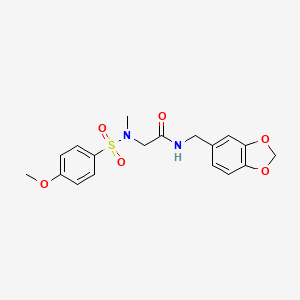
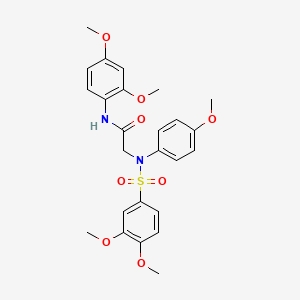
![3-[4-(benzylsulfamoyl)phenyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B7707174.png)
![4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7707177.png)
![N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7707178.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide](/img/structure/B7707179.png)
![N-[(FURAN-2-YL)METHYL]-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7707187.png)
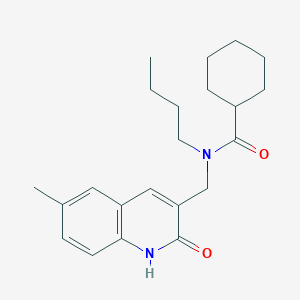
![N-(4-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7707230.png)
